Methyl 2,4-dichloro-6-methylbenzoate
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Overview
Description
Methyl 2,4-dichloro-6-methylbenzoate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloro-6-methylbenzoate can be synthesized through the esterification of 2,4-dichloro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2,4-diamino-6-methylbenzoate when using ammonia.
Reduction: 2,4-dichloro-6-methylbenzyl alcohol.
Oxidation: 2,4-dichloro-6-methylbenzoic acid.
Scientific Research Applications
Methyl 2,4-dichloro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobenzoate: Similar structure but lacks the methyl group at position 6.
Methyl 2,6-dichlorobenzoate: Chlorine atoms at positions 2 and 6 instead of 2 and 4.
Methyl 2,4,6-trichlorobenzoate: Contains an additional chlorine atom at position 6
Uniqueness
Methyl 2,4-dichloro-6-methylbenzoate is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H8Cl2O2 |
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Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
FWWCPHZSLUDHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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